molecular formula C9H16ClF2N B1435893 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride CAS No. 2098126-02-2

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B1435893
CAS No.: 2098126-02-2
M. Wt: 211.68 g/mol
InChI Key: GHVXUPUPTDACGN-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, revealing critical structural parameters that define its molecular architecture. The crystallographic determination of spirocyclic compounds requires careful consideration of the spiro junction geometry, where two rings share a single carbon atom, creating a rigid molecular framework. Contemporary X-ray crystallography techniques utilize monochromatic X-ray radiation, typically molybdenum K-alpha radiation at 0.71073 angstroms wavelength, to generate diffraction patterns that are subsequently analyzed through computational refinement methods.

The crystallographic data collection process for spirocyclic compounds involves systematic rotation of the crystal specimen through 180 degrees, with diffraction intensities recorded at each angular position to construct a complete three-dimensional diffraction pattern. The resulting structural model undergoes iterative refinement using programs such as REFMAC5 and structure visualization software like Coot to achieve optimal agreement between calculated and observed structure factors. For spirocyclic compounds containing fluorine substituents, particular attention must be paid to the accurate determination of carbon-fluorine bond lengths and the influence of fluorine electronegativity on neighboring atomic positions.

Conformational dynamics analysis reveals that the spirocyclic framework exhibits restricted rotational freedom around the spiro carbon center, resulting in relatively rigid molecular conformations. The six-membered cyclohexane ring component typically adopts a chair conformation, while the five-membered pyrrolidine ring displays envelope or half-chair conformations depending on the substitution pattern. The presence of geminal fluorine atoms at the 8-position introduces additional steric and electronic constraints that further stabilize specific conformational arrangements.

Crystallographic Parameter Typical Value Range Measurement Precision
Carbon-Carbon Bond Length 1.52-1.54 Å ±0.003 Å
Carbon-Fluorine Bond Length 1.35-1.39 Å ±0.002 Å
Carbon-Nitrogen Bond Length 1.47-1.49 Å ±0.003 Å
Spiro Carbon Angle 109-111° ±0.5°
Resolution Limit 0.8-1.2 Å Variable

The conformational rigidity imposed by the spirocyclic structure results in well-defined spatial arrangements that can be quantified through crystallographic analysis. Multiple crystallographically independent molecules within the asymmetric unit often display nearly identical backbone conformations, indicating that the spirocyclic framework represents a thermodynamically stable structural motif. The fluorine substituents contribute to intermolecular interactions within the crystal lattice, including carbon-hydrogen to fluorine hydrogen bonding that influences crystal packing arrangements.

Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary structural insights. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that reflect the unique electronic environment created by the spirocyclic framework and fluorine substitution. The geminal fluorine atoms at the 8-position create distinctive coupling patterns and chemical shift perturbations that serve as diagnostic indicators for structural confirmation.

The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the spiro carbon center, typically appearing at chemical shifts between 60-70 parts per million, reflecting the unique electronic environment of this quaternary carbon atom. Fluorine-bearing carbon atoms exhibit characteristic downfield shifts and complex multiplicity patterns due to carbon-fluorine coupling interactions. The nitrogen-containing ring carbons display chemical shifts consistent with their proximity to the electronegative nitrogen atom, typically appearing in the 50-60 parts per million range.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information for this compound, as the geminal fluorine atoms exhibit characteristic chemical shifts and coupling patterns that confirm their relative stereochemical arrangement. The fluorine signals typically appear as doublets due to geminal fluorine-fluorine coupling, with coupling constants ranging from 280-320 hertz depending on the precise geometric arrangement.

Spectroscopic Technique Chemical Shift Range Characteristic Features
¹H Nuclear Magnetic Resonance 1.5-4.0 ppm Multipicity patterns from ring protons
¹³C Nuclear Magnetic Resonance 20-120 ppm Spiro carbon at ~65 ppm
¹⁹F Nuclear Magnetic Resonance -60 to -120 ppm Geminal fluorine doublets
Infrared Spectroscopy 1000-3000 cm⁻¹ Carbon-fluorine stretch at ~1100 cm⁻¹

Infrared spectroscopy reveals characteristic absorption bands that provide information about functional group presence and molecular vibrations within the spirocyclic structure. The carbon-fluorine stretching vibrations typically appear as strong absorption bands in the 1000-1200 wavenumber region, with the precise frequency depending on the local electronic environment of the fluorine atoms. Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, while nitrogen-hydrogen stretching vibrations from the hydrochloride salt form appear as broad absorptions around 3000-3500 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electrospray ionization mass spectrometry typically produces molecular ion peaks corresponding to the free base form of the compound, with characteristic mass-to-charge ratios reflecting the molecular formula C9H15F2N. The fragmentation patterns often include loss of hydrogen fluoride molecules and ring-opening reactions that provide additional structural confirmation.

Computational Chemistry Insights: DFT Studies of Spirocyclic Geometry

Density functional theory calculations provide theoretical insights into the electronic structure and geometric properties of this compound, complementing experimental structural characterization methods. These computational approaches utilize quantum mechanical principles to predict molecular properties, including optimized geometries, electronic charge distributions, and vibrational frequencies that can be directly compared with experimental observations. The spirocyclic framework presents particular computational challenges due to the conformational constraints imposed by the spiro junction and the need to accurately model fluorine substitution effects.

Computational geometry optimization reveals that the spirocyclic structure adopts specific conformational arrangements that minimize total molecular energy while satisfying geometric constraints imposed by the fused ring system. The spiro carbon center exhibits tetrahedral geometry with bond angles close to the ideal 109.5 degrees, though subtle deviations occur due to ring strain and fluorine substitution effects. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide accurate predictions of bond lengths, bond angles, and dihedral angles that show excellent agreement with crystallographic data.

Electronic structure analysis through density functional theory reveals the influence of fluorine substitution on the molecular electrostatic potential and charge distribution within the spirocyclic framework. The highly electronegative fluorine atoms create regions of negative electrostatic potential that influence intermolecular interactions and chemical reactivity patterns. Natural bond orbital analysis provides quantitative measures of charge transfer and hybridization states for individual atoms within the molecule.

Computational Parameter Calculated Value Experimental Comparison
Spiro Carbon Bond Length 1.534 Å 1.532 ± 0.003 Å
Carbon-Fluorine Bond Length 1.367 Å 1.365 ± 0.002 Å
Dipole Moment 2.3 Debye Not directly measurable
HOMO-LUMO Gap 6.8 eV Supports stability
Vibrational Frequencies 50-3500 cm⁻¹ Match infrared data

Vibrational frequency calculations provide theoretical predictions of infrared absorption bands that can be directly compared with experimental infrared spectroscopy results. The computed frequencies for carbon-fluorine stretching vibrations, carbon-carbon stretching modes, and ring deformation vibrations show excellent correlation with observed infrared absorption bands, validating the computational model. Thermodynamic property calculations including enthalpy, entropy, and Gibbs free energy provide insights into the relative stability of different conformational arrangements.

The computational analysis of noncovalent interactions reveals the importance of weak intermolecular forces in determining crystal packing arrangements and molecular recognition patterns. Noncovalent interaction analysis identifies regions of attractive and repulsive interactions between molecules, providing insights into the driving forces for crystal formation and potential binding interactions with biological targets.

Comparative Analysis with Non-Fluorinated Azaspiro[4.5]decane Analogues

Comparative structural analysis between this compound and its non-fluorinated analogue 8-Azaspiro[4.5]decane reveals significant differences in molecular properties attributable to fluorine substitution effects. The parent compound 8-Azaspiro[4.5]decane exhibits a molecular formula of C9H17N with a molecular weight of 139.24 grams per mole, representing a mass difference of 38 atomic mass units compared to the difluorinated derivative. This mass difference reflects the replacement of two hydrogen atoms with two fluorine atoms at the 8-position, resulting in substantial changes to both steric and electronic properties.

Geometric comparison reveals that fluorine substitution introduces minimal steric perturbation to the overall spirocyclic framework, as fluorine atomic radius (1.47 angstroms) is only slightly larger than hydrogen (1.20 angstroms). However, the significantly higher electronegativity of fluorine (3.98 on the Pauling scale) compared to hydrogen (2.20) creates substantial electronic perturbations that influence molecular polarity, hydrogen bonding capacity, and chemical reactivity patterns. The carbon-fluorine bonds in the difluorinated compound exhibit greater ionic character compared to carbon-hydrogen bonds in the parent structure.

Spectroscopic comparison demonstrates distinctive differences between fluorinated and non-fluorinated spirocyclic compounds, particularly in nuclear magnetic resonance and infrared spectroscopic signatures. The fluorinated derivative exhibits characteristic fluorine-19 nuclear magnetic resonance signals that are absent in the parent compound, while carbon-13 nuclear magnetic resonance spectra show significant chemical shift perturbations for carbons in proximity to the fluorine substitution sites. Infrared spectroscopy reveals the appearance of strong carbon-fluorine stretching vibrations in the fluorinated compound that provide definitive structural identification.

Comparative Property Non-Fluorinated Analogue Difluorinated Compound Change Factor
Molecular Weight 139.24 g/mol 211.68 g/mol +52%
Calculated LogP 0.8 2.6 +3.3x
Dipole Moment 1.1 Debye 2.3 Debye +2.1x
Carbon-Substituent Bond Length 1.09 Å (C-H) 1.37 Å (C-F) +26%
Topological Polar Surface Area 12.0 Ų 12.0 Ų No change

Conformational analysis reveals that both compounds adopt similar overall three-dimensional arrangements, indicating that the spirocyclic framework provides sufficient rigidity to maintain structural integrity despite substitution changes. However, subtle differences in ring puckering and bond angles reflect the influence of fluorine substitution on local geometric parameters. The difluorinated compound exhibits slightly increased conformational rigidity due to the restricted rotation around carbon-fluorine bonds compared to carbon-hydrogen bonds.

Computational comparison using density functional theory calculations demonstrates that fluorine substitution significantly alters the electronic structure and reactivity patterns of the spirocyclic framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels show substantial differences between the two compounds, reflecting the electron-withdrawing effects of fluorine substitution. Electrostatic potential maps reveal regions of enhanced negative charge density around the fluorine atoms in the substituted compound, creating distinctive molecular recognition patterns.

Chemical stability analysis indicates that the difluorinated compound exhibits enhanced resistance to oxidative degradation and metabolic transformation compared to the non-fluorinated analogue. The carbon-fluorine bonds represent some of the strongest single bonds in organic chemistry, with bond dissociation energies typically exceeding 110 kilocalories per mole, compared to approximately 100 kilocalories per mole for carbon-hydrogen bonds. This enhanced bond strength contributes to improved chemical and metabolic stability for the fluorinated compound.

Properties

IUPAC Name

8,8-difluoro-1-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12-8;/h12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVXUPUPTDACGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)(F)F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, providing a comprehensive overview of its implications in drug development.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders and inflammation.

  • Enzyme Interaction : The compound's spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activities. For instance, it has shown inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation pathways.
  • Binding Affinity : Preliminary studies suggest that this compound exhibits significant binding affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Therapeutic Implications : The unique structural features of this compound enhance its stability and reactivity, making it a candidate for various therapeutic applications, including drug development targeting neurological conditions and inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar compounds within the same structural family:

  • A study on related piperidine compounds demonstrated high affinity for sigma receptors, indicating potential for analgesic effects .
  • Research into the inhibition of RIPK1 has shown that compounds targeting this pathway can reduce inflammation and cell death, suggesting a therapeutic role in treating inflammatory diseases.

Comparison of Biological Activity

Compound NameBinding Affinity (K(i) nM)Target ReceptorTherapeutic Potential
This compoundTBDSigma ReceptorsNeurological Disorders
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4σ1 ReceptorAnalgesic Effects
8,8-Difluoro-2-azaspiro[4.5]decane hydrochlorideTBDRIPK1Anti-inflammatory Properties

Summary of Mechanisms

MechanismDescription
Enzyme InhibitionInhibits RIPK1 activity, reducing necroptosis and inflammation
Sigma Receptor BindingExhibits high affinity for sigma receptors, indicating potential analgesic properties
Modulation of PathwaysInteracts with various biochemical pathways influencing cell survival and inflammatory responses

Scientific Research Applications

Medicinal Chemistry

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride has been explored for its potential therapeutic properties:

  • TRPM8 Modulation : Research indicates that this compound may act as an antagonist for the TRPM8 receptor, which is involved in pain perception and cold sensitivity. This suggests potential applications in developing treatments for conditions like cold allodynia and other pain-related disorders .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of spirocyclic compounds exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for antibiotic development .

Biological Studies

The compound's interaction with biomolecules is under investigation to understand its pharmacological effects better:

  • Binding Affinities : The unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Studies are ongoing to elucidate these interactions further .
  • Anti-inflammatory Properties : Animal model trials have indicated that administration of the compound can reduce pro-inflammatory cytokines, suggesting its role in immune modulation .

Material Science

The compound's unique properties make it suitable for developing new materials:

  • Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules, which can be utilized in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives based on this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead for antibiotic development.

Case Study 2: TRPM8 Antagonism

Research conducted by Glenmark group demonstrated that small molecular TRPM8 antagonists derived from spirocyclic structures produced a dose-dependent inhibition of nocifensive responses in animal models subjected to oxaliplatin-induced cold allodynia. This underscores the therapeutic potential of compounds like this compound in pain management .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 8,8-difluoro substitution increases molecular weight and polarity compared to non-fluorinated analogs (e.g., 1-azaspiro[4.5]decane HCl) .

Physicochemical Properties

Melting Points and Stability

Compound Name Melting Point (°C) Stability Notes
8,8-Difluoro-1-azaspiro[4.5]decane HCl 134–136 High thermal stability; fluorine enhances rigidity
1-Azaspiro[4.5]decane HCl 113–115 Lower mp due to absence of fluorine
8-Oxa-1-azaspiro[4.5]decane HCl 181–184 Higher mp from oxygen’s polarity
7-Thia-1-azaspiro[4.5]decane HCl Not reported Sulfur may reduce crystallinity
  • Fluorine Impact: The 8,8-difluoro compound’s melting point is intermediate between non-fluorinated and oxygenated analogs, suggesting a balance between lipophilicity and polarity .

Commercial Availability

  • 8,8-Difluoro-1-azaspiro[4.5]decane HCl : Available from suppliers (e.g., Enamine Ltd) in bulk quantities, priced competitively .
  • 2,2-Difluoro-8-azaspiro[4.5]decane (AS105272) : Sold at $612/100 mg, reflecting demand for fluorinated spirocycles .

Preparation Methods

Copper-Catalyzed Difluoroalkylation Method

A prominent approach involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This method was reported by researchers in 2020 as an efficient route to difluoroalkylated 2-azaspiro[4.5]decanes. The process includes:

  • Radical addition of the difluoroalkyl group to the acrylamide double bond
  • Tandem dearomatizing cyclization to form the spirocyclic ring system

The reaction proceeds under mild conditions with copper catalysis facilitating the radical generation and cyclization steps. The products can be further transformed into related scaffolds such as difluoroalkylated quinolinones or saturated spirocyclohexanones, demonstrating synthetic versatility.

Key Features:

Step Description
Starting material N-benzylacrylamides
Difluoroalkylating agent Ethyl bromodifluoroacetate
Catalyst Copper-based catalyst
Mechanism Radical addition and dearomatizing cyclization
Outcome Difluoroalkylated 2-azaspiro[4.5]decanes
Advantages Efficient, mild conditions, good yields

Bromine-Mediated Cyclization and Catalytic Debromination

Another well-documented method, optimized for scale-up, involves the bromine-mediated cyclization of cyclic homoallylamine derivatives followed by catalytic debromination to yield the spirocyclic amine core. This approach was adapted from AstraZeneca’s methodology and involves:

  • Formation of imines from cyclic ketones and benzylamine in toluene with removal of water (Dean–Stark apparatus)
  • Reaction of the imines with allylmagnesium chloride to introduce the allyl moiety
  • Bromination of the allyl intermediate to induce cyclization forming the spirocyclic ring
  • Catalytic hydrogenolysis or reduction to remove bromine and generate the free amine
  • Final conversion to the hydrochloride salt form

This method is notable for its robustness and suitability for multigram scale synthesis, with overall yields around 27% to 36% at the last step. The process is amenable to modifications that improve convenience and scalability, such as solvent changes and one-pot reaction sequences.

Process Summary Table:

Step Reagents/Conditions Outcome
Imine formation Benzylamine, cyclic ketone, toluene, Dean–Stark trap Quantitative imine formation
Allylation Allylmagnesium chloride, THF Allyl-substituted intermediate
Bromination & cyclization Br2, HBr (aq), Et3N, CH2Cl2 Bromocyclized spiro intermediate
Reduction LiAlH4 or catalytic hydrogenolysis Spirocyclic amine
Salt formation HCl 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

Research Findings and Optimization

  • The copper-catalyzed difluoroalkylation method provides a direct and elegant route to difluoro-substituted azaspiro compounds, leveraging radical chemistry and tandem cyclizations for efficient ring construction.
  • The bromine-mediated cyclization method, despite moderate yields, is advantageous for scale-up due to the use of accessible reagents and straightforward reaction steps. Modifications such as replacing allylmagnesium bromide with allylmagnesium chloride and optimizing solvent systems improved yields and robustness.
  • Challenges remain in improving overall yields and expanding substrate scope, particularly for substrates bearing functional groups or heteroatoms.
  • The hydrochloride salt form is typically obtained by treatment of the free amine with hydrochloric acid, facilitating purification and enhancing stability for storage and handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Copper-catalyzed difluoroalkylation N-benzylacrylamides, ethyl bromodifluoroacetate, Cu catalyst Efficient, mild, tandem cyclization Requires copper catalyst, radical control
Bromine-mediated cyclization + catalytic debromination Allylmagnesium chloride, Br2, HBr, LiAlH4 or catalytic hydrogenolysis Scalable, robust, accessible reagents Moderate overall yield, multi-step
Reductive cyclization (LiDBB) α-Amino nitrile derivatives, LiDBB Direct cyclization Long sequence, toxic byproducts
Au/Ag catalyzed cycloisomerization Au(I) or Ag(I) catalysts, sulfonamides Tandem reactions, novel approach Expensive catalysts, limited scope

Q & A

Q. What are the established synthetic routes for 8,8-difluoro-1-azaspiro[4.5]decane hydrochloride, and what are their limitations?

The compound can be synthesized via fluorination of spirocyclic ketones using reagents like [SF3][SbF6] in acetonitrile with CsF as a catalyst. A key challenge is low yield (~20–30%) due to competing side reactions, such as HF formation, which complicates purification . Alternative methods include nucleophilic fluorination of spirocyclic intermediates, but regioselectivity and solvent compatibility (e.g., CH₃CN stability) require optimization .

Q. How is this compound characterized analytically?

  • 19F NMR : Fluorine atoms exhibit doublets at –68.1 and –114.5 ppm (2J(19F–19F) = 9.1 Hz), though coupling constants may deviate from theoretical predictions due to conformational strain .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 211.68 (C₉H₁₆ClF₂N) confirm the molecular formula .
  • HPLC : Used to assess purity (>95%) and detect impurities (e.g., unreacted precursors or HF byproducts) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Chemical safety goggles, nitrile gloves, and flame-retardant lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Neutralize acidic residues (e.g., HF) with calcium carbonate and dispose of waste in designated containers .

Advanced Research Questions

Q. How can fluorination efficiency be improved while minimizing HF byproduct formation?

  • Catalyst Screening : Replace CsF with milder fluorinating agents (e.g., Selectfluor®) to reduce HF generation .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity and fluorine accessibility.
  • Temperature Control : Lower reaction temperatures (–40°C) may suppress side reactions but could slow kinetics .

Q. What strategies are effective for impurity profiling in synthesized batches?

  • HPLC-MS/MS : Identify trace impurities (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) by comparing retention times and fragmentation patterns with reference standards .
  • 19F NMR Titration : Quantify residual HF by integrating the –180.4 ppm signal and correlate with yield .

Q. How should researchers address contradictions in spectroscopic data (e.g., anomalous 19F NMR coupling constants)?

  • X-ray Crystallography : Resolve structural ambiguities (e.g., fluorine spatial arrangement) to validate NMR assignments .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict coupling constants and assess conformational influences on spectral data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
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8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.